N-(1-adamantylmethyl)-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide -

N-(1-adamantylmethyl)-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Catalog Number: EVT-4503485
CAS Number:
Molecular Formula: C18H26N4O3
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate

  • Compound Description: This compound is a pyrazole derivative featuring a propanamide substituent at the 1-position of the pyrazole ring. It exists as a monohydrate and its crystal structure reveals a network of hydrogen bonds. [, ]

(4-(3',5'-dimethyl-1H-pyrazol-1'-yl)-6-methyl-2-phenylpyrimidine)dichlorocopper(II)

  • Compound Description: This complex incorporates a pyrazole ring within a larger ligand framework that coordinates to a copper(II) center. Three distinct polymorphs of this complex, each exhibiting a different color, have been identified. []

3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole

  • Compound Description: This compound represents a high-energy density material containing both a pyrazole and an oxadiazole ring in its structure. It is characterized by weak intramolecular and intermolecular interactions. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent and reversible P2Y12 receptor antagonist designed as a potential alternative to clopidogrel, exhibiting significant antiplatelet and antithrombotic properties. []

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)meth­yl]-4-(4-methyl­phen­yl)-4,5-di­hydro-1H-1,2,4-triazole-5-thione

  • Compound Description: This compound features both a pyrazole and a triazole ring within its structure. Its crystal structure reveals a 'pincer' conformation stabilized by intramolecular C—H⋯π interactions and a network of intermolecular hydrogen bonds. []

4-Cyclo­hexyl-3-[(3,5-dimethyl-1H-pyrazol-1-yl)meth­yl]-4,5-di­hydro-1H-1,2,4-triazole-5-thione

  • Compound Description: Similar to the previous compound, this structure also includes both pyrazole and triazole rings. It exhibits a disordered cyclohexyl group and its crystal packing is characterized by N—H⋯N and C—H⋯S hydrogen bonds. []

N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives

  • Compound Description: This group of pyrazole derivatives features a pyridin-4-amine substituent connected to the pyrazole ring via a methylene linker. Several of these derivatives demonstrated noteworthy antioxidant activity. []

Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate

  • Compound Description: These two compounds are isomers, both featuring a pyrazole ring connected to a nitrobenzoate moiety. They exhibit distinct hydrogen-bonding patterns, leading to different crystal packing arrangements. []

3-{[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]methyl}-4-m-tolyl-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound consists of both pyrazole and triazole rings linked by a methylene bridge. It forms inversion dimers in the crystal structure through N—H⋯N hydrogen bonds. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: These two groups of compounds feature pyrazole and triazole rings linked through a thiazole moiety. Their synthesis involved multi-step reactions starting from chalcones and thiosemicarbazide. []
  • Compound Description: This study investigated the formation of coordination polymers using copper halides or cyanide and bridging ligands containing two pyrazole units. The resulting polymers exhibited diverse structural features, including 1D and 2D networks. []

(2,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-4-oxo-1,4-dihydro-1,3,5-triazin-1-ido)methanol(phenol)sodium phenol tetrasolvate

  • Compound Description: This complex is a five-coordinate sodium compound featuring a ligand with two pyrazole rings linked by a triazine unit. The crystal structure reveals extensive hydrogen bonding. []

6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione–1-methylpyrrolidin-2-one–water (1/1/1)

  • Compound Description: This complex comprises a molecule with a pyrazole ring, a thiadiazole ring, and a triazine ring, along with a disordered 1-methylpyrrolidin-2-one (NMP) molecule and a water molecule. []

(2,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-4-oxo-1,4-dihydro-1,3,5-triazin-1-ido}N-methyl-2-pyrrolidone(water)sodium N-methyl-2-pyrrolidone monosolvate

  • Compound Description: This compound is a five-coordinate sodium complex containing a bisazo ligand with two pyrazole rings. This complex is used in imaging industries. []

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)- 1-arylethyl)‐1H‐pyrazol‐3-ol Derivatives

  • Compound Description: This series of compounds incorporates a pyrazole ring alongside an isoxazole moiety. These derivatives have been evaluated for their antibacterial properties. []

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

  • Compound Description: This compound comprises multiple aromatic and heterocyclic rings, including pyrazole, triazole, and thiazole. The crystal structure is characterized by weak intramolecular and intermolecular interactions. []
  • Compound Description: This compound is a potent and selective FLT3 inhibitor, showing promise as a potential treatment for acute myeloid leukemia (AML) due to its good bioavailability and efficacy in suppressing tumor growth. []

3-[(3-Ethyl-1-methyl-4-nitro-1H-pyrazol-5-yl)carbon­yl]-1H-benzimidazole

  • Compound Description: This compound features a pyrazole ring linked to a benzimidazole moiety via a carbonyl group. Its crystal structure reveals a significant dihedral angle between the pyrazole and benzimidazole ring systems. []

4-(1H-pyrazol-1-yl)pyrimidine derivatives

  • Compound Description: This group of compounds features pyrazole and pyrimidine rings linked directly. These derivatives exhibited significant herbicidal activity, particularly against Pennisetum alopecuroides L., with variations in activity depending on the substituents. []

5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one 5-methyl-4-(5-methyl-1H-pyrazol-2-ium-3-yl)-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-ide monohydrate

  • Compound Description: This compound exists as a co-crystal of its neutral and zwitterionic tautomeric forms, along with a water molecule. The crystal structure reveals the formation of supramolecular layers through hydrogen bonding. []
  • Compound Description: This series of compounds contains both pyrazole and isoxazole rings linked by a carbonyl group. These compounds were synthesized through a one-pot multicomponent reaction, resulting in a mixture of isomers. []

2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N′-[(1E)-1-phenylethylidene]acetohydrazide

  • Compound Description: This compound features an imidazole ring linked to a hydrazide moiety. The crystal structure reveals the formation of dimers through intermolecular N-H⋯O hydrogen bonds. []

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

  • Compound Description: This group of compounds consists of imidazole-pyrazole-benzo[f]chromene hybrids that were synthesized using a one-pot multicomponent reaction. These compounds showed good antimicrobial and anticancer activity, with promising inhibitory activity against FabH and EGFR. []
  • Compound Description: This compound is a Schiff base ligand studied for its ability to extract metal ions from aqueous solutions. The research investigated the influence of various acids and anions on its extraction efficiency. []

4-(3,4-Diacetyl-5-methyl-1H-pyrazol-1-yl)benzenesulfonamide

  • Compound Description: This compound features a pyrazole ring linked to a benzenesulfonamide moiety. The crystal structure reveals a three-dimensional network stabilized by intermolecular hydrogen bonding involving the sulfonamide and acetyl groups. []

Amide Derivatives of 4-(3-methyl-5- (piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile

  • Compound Description: This series of pyrazole derivatives features an amide group attached to a pyrazole ring, which is further substituted with a piperazine and a benzonitrile moiety. These derivatives were synthesized and screened for their antimicrobial activities. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This oxazolidinone compound exhibits potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an improved safety profile compared to linezolid. Its phosphate form demonstrates high water solubility, making it suitable for in vivo testing. []

4-(3-Methyl­phen­yl)-3-[(3-methyl-5-phenyl-1H-pyrazol-1-yl)meth­yl]-4,5-di­hydro-1H-1,2,4-triazole-5-thione

  • Compound Description: This compound contains both pyrazole and triazole rings connected by a methylene bridge. Its crystal structure reveals the formation of centrosymmetric dimers through N—H⋯N hydrogen bonds and exhibits a 'contorted' conformation. []

N-[(1E)-Amino[3-methyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methylene]-1H-imidazole-1-carboxamide

  • Compound Description: This compound, an N-carbonylimidazole derivative of pyrazoline-1-carboximidamide, demonstrates electron delocalization within its structure, impacting the properties of the pyrazoline and imidazole rings. []

2-chloro-n-[1-(2,6-dichloro-4-difluoromethyl-phenyl)-1h-pyrazol-5-yl]-propanamide

  • Compound Description: This pyrazole derivative serves as a precursor in the synthesis of a related herbicide compound, 2-chloro-N-[1-(2,6-dichloro-4-difluoromethyl-phenyl)-4-nitro-1H-pyrazol-5-yl]-propanamide. []

4-([1,1'-biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1) and (Z)-3-methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2)

  • Compound Description: These two compounds, DRC-KS1 and DRC-KS2, are identified as potential inhibitors of Staphylococcus aureus sortase A, an enzyme crucial for the bacterium's virulence. They were discovered through computational docking studies and further synthesized for evaluation. []

6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

  • Compound Description: This compound features a pyrazole ring fused with various aromatic units, including quinoline and phenyl rings. The crystal structure reveals the formation of chains along the b-axis due to intermolecular C—H⋯N hydrogen bonds. []

(E)-1-[5-Methyl-1-(p-tol­yl)-1H-1,2,3-triazol-4-yl]-3-{3-[5-methyl-1-(p-tol­yl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}prop-2-en-1-one

  • Compound Description: This compound contains a central pyrazole ring connected to two triazole rings through a prop-2-en-1-one linker. The crystal structure reveals the E configuration around the C=C bond and the presence of weak intramolecular interactions influencing its conformation. []

1-(5((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

  • Compound Description: This compound contains a pyrazole ring linked to an oxadiazole ring. It was synthesized and characterized to evaluate its antimicrobial activity. []

Properties

Product Name

N-(1-adamantylmethyl)-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

IUPAC Name

N-(1-adamantylmethyl)-3-(5-methyl-4-nitropyrazol-1-yl)propanamide

Molecular Formula

C18H26N4O3

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C18H26N4O3/c1-12-16(22(24)25)10-20-21(12)3-2-17(23)19-11-18-7-13-4-14(8-18)6-15(5-13)9-18/h10,13-15H,2-9,11H2,1H3,(H,19,23)

InChI Key

KVJHBVAUESNMLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC(=O)NCC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.